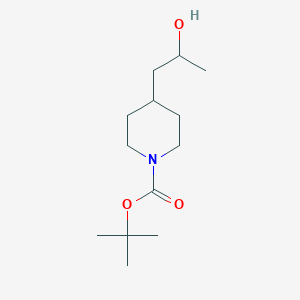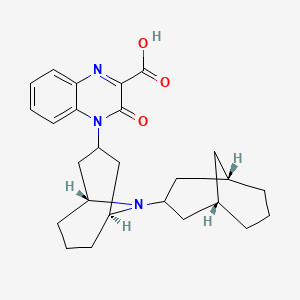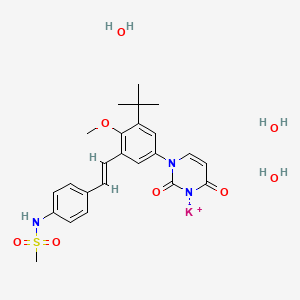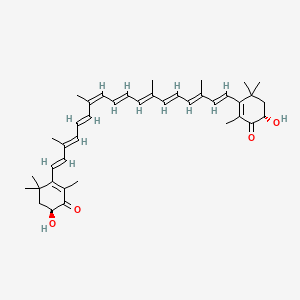
13-顺式虾青素
描述
13-cis-Astaxanthin is a carotenoid and an isomer of astaxanthin, a red-pigment ketocarotenoid . It is predominantly found in marine animals and is utilized as a feed supplement in fish/crustacean farms. It also finds applications in cosmetics and pharmaceutical industries, as an antioxidant .
Synthesis Analysis
Astaxanthin derived from natural sources occurs in the form of various esters and stereomers, which complicates its quantitative and qualitative analysis . An enzymolysis-based astaxanthin quantification method was developed to hydrolyze astaxanthin esters and determine free astaxanthin in all its diastereomeric forms .Molecular Structure Analysis
Astaxanthin contains both a hydroxyl and a keto group, and this unique structure plays important roles in neutralizing ROS . The isomerization of trans-astaxanthin to cis-isomers has been investigated in various organic solvents .Chemical Reactions Analysis
Astaxanthin is readily isomerized to cis-trans mixtures, especially the 9-cis and 13-cis isomers . Increased temperature, exposure to light, or the presence of acids can result in the formation of cis-isomer .Physical and Chemical Properties Analysis
Astaxanthin is affected by the environmental conditions, e.g., pH, heat, or exposure to light. It is susceptible to structural modification, i.e., via isomerization, aggregation, or esterification, which alters its physiochemical properties .科学研究应用
抗氧化和抗衰老活性
- 抗氧化和抗衰老机制: 13-顺式虾青素和其他异构体已被发现可以显着延长秀丽隐杆线虫的寿命。它减轻了衰老引起的生理功能下降,而不影响生殖行为。寿命延长与细胞内 ROS 积累减少有关,并通过调节参与长寿调节途径的基因来介导 (Liu, Chen, Liu, & Cao, 2018)。
各种系统中的抗氧化活性
- 顺式异构体的抗氧化活性更高: 研究表明,顺式虾青素,尤其是 13-顺式虾青素,在各种体外系统中表现出比全反式异构体更高的抗氧化作用。它有效抑制细胞模型中脂质过氧化产物的形成,表明其在对抗氧化应激中具有强大的作用 (Liu & Osawa, 2007)。
生物可及性和细胞摄取
- 在人体细胞中的生物利用度: 13-顺式虾青素的生物可及性和转运效率在人肠道 Caco-2 细胞中得到强调。已经观察到这种异构体在维持细胞氧化还原稳态方面是有效的,并且对氧化应激诱导的肠道疾病具有保护作用 (Yang, Zhang, Liu, Zhu, Zhang, & Tsao, 2017)。
一般健康益处
- 多种生物活性: 虾青素,包括其异构体如 13-顺式虾青素,已被公认为具有预防糖尿病、心血管疾病和神经退行性疾病等一系列健康问题的潜力。它刺激免疫,并作为抗氧化剂和抗癌剂 (Ambati, Moi, Ravi, & Ravishankar, 2014)。
在水生动物中的应用
- 在水产养殖中的应用: 虾青素,包括 13-顺式异构体,在水产养殖中具有重要应用。它改善了水生动物的色素沉着、存活率、生长性能、繁殖能力、耐受力和抗病性,使其成为一种有价值的饲料补充剂 (Lim, Yusoff, Shariff, & Kamarudin, 2018)。
抗炎和保护作用
- 保护免受氧化应激和炎症: 研究表明虾青素在减少各种细胞模型中的炎症和氧化应激方面是有效的,表明其在相关疾病中具有治疗应用的潜力 (Franceschelli, Pesce, Ferrone, De Lutiis, Patruno, Grilli, Felaco, & Speranza, 2014)。
作用机制
Target of Action
13-cis-Astaxanthin, a red-pigment ketocarotenoid, is a secondary metabolite found in marine animals and microorganisms . Its primary targets are reactive oxygen species (ROS), which are continuously generated as a by-product of normal aerobic metabolism . Elevated ROS formation can lead to potential damage of biological structures and is implicated in various diseases .
Mode of Action
Astaxanthin contains both a hydroxyl and a keto group, and this unique structure plays important roles in neutralizing ROS . The molecule quenches harmful singlet oxygen, scavenges peroxyl and hydroxyl radicals, and converts them into more stable compounds . It also prevents the formation of free radicals and inhibits the autoxidation chain reaction . Furthermore, it acts as a metal chelator and converts metal prooxidants into harmless molecules .
Biochemical Pathways
Astaxanthin affects several biochemical pathways due to its antioxidant, anti-inflammatory, and anti-apoptotic properties . It has been shown to have health benefits and protects against various diseases .
Pharmacokinetics
Astaxanthin is a lipid-soluble carotenoid . . Different chemical forms of astaxanthin are responsible for its function. For instance, 13-cis astaxanthin had greater accumulation in the skin and eyes of rodents than the all-trans and 9-cis isomers after two weeks of continuous administration .
Result of Action
The powerful antioxidant, anti-inflammatory, and antiapoptotic activities of astaxanthin result in various health benefits . It has been proposed as a suitable preventive and therapeutic agent in cardiovascular disease . Moreover, it has received attention for its protective effects against neurological disorders .
Action Environment
Like many other carotenoids, astaxanthin is affected by environmental conditions, such as pH, heat, or exposure to light . It is susceptible to structural modification, i.e., via isomerization, aggregation, or esterification, which alters its physiochemical properties . For example, high temperatures can promote the isomerization of trans-astaxanthin to cis-isomers, especially the 9-cis and 13-cis isomers .
安全和危害
未来方向
生化分析
Biochemical Properties
13-cis-Astaxanthin is an isomer of astaxanthin and plays a significant role in biochemical reactions . It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is primarily due to its antioxidant properties . It has the potential to scavenge free radicals, thereby protecting cells from oxidative stress .
Cellular Effects
13-cis-Astaxanthin has demonstrated significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been reported to have a high antioxidant and anti-inflammatory effect, significantly affecting cancer in different organs .
Molecular Mechanism
The mechanism of action of 13-cis-Astaxanthin at the molecular level involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It can activate certain signaling pathways, leading to the production of various enzymes for the attenuation of oxidant effects .
Temporal Effects in Laboratory Settings
The effects of 13-cis-Astaxanthin change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial. For instance, it has been observed that temperature, solvent, light, acid, and ions could cause isomerization or degradation of astaxanthin products .
Dosage Effects in Animal Models
The effects of 13-cis-Astaxanthin vary with different dosages in animal models . Studies have observed threshold effects as well as toxic or adverse effects at high doses
Metabolic Pathways
13-cis-Astaxanthin is involved in various metabolic pathways . It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels . For instance, light-independent metabolic pathways, such as the Embden-Meyerhof-Parnas pathway, tricarboxylic acid cycle, pentose phosphate pathway and alternative oxidase respiratory pathway, also play important roles in regulating astaxanthin accumulation .
Transport and Distribution
13-cis-Astaxanthin is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and can also affect its localization or accumulation . Aquatic animals convert dietary astaxanthin to body astaxanthin through the processes of absorption, transport, metabolism, and deposition .
Subcellular Localization
The subcellular localization of 13-cis-Astaxanthin and its effects on activity or function are crucial aspects of its biochemistry . It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles
属性
IUPAC Name |
(6S)-6-hydroxy-3-[(1E,3E,5E,7Z,9E,11E,13E,15E,17E)-18-[(4S)-4-hydroxy-2,6,6-trimethyl-3-oxocyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-2,4,4-trimethylcyclohex-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H52O4/c1-27(17-13-19-29(3)21-23-33-31(5)37(43)35(41)25-39(33,7)8)15-11-12-16-28(2)18-14-20-30(4)22-24-34-32(6)38(44)36(42)26-40(34,9)10/h11-24,35-36,41-42H,25-26H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,27-15-,28-16+,29-19+,30-20+/t35-,36-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQZIGYBFDRPAKN-SODZLZBXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CC(C1=O)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(C(=O)C(CC2(C)C)O)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(C[C@@H](C1=O)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(/C)\C=C\C=C(/C)\C=C\C2=C(C(=O)[C@H](CC2(C)C)O)C)/C)/C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H52O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
596.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113085-05-5 | |
| Record name | Astaxanthin, (13Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113085055 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ASTAXANTHIN, (13Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/859O384BEE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



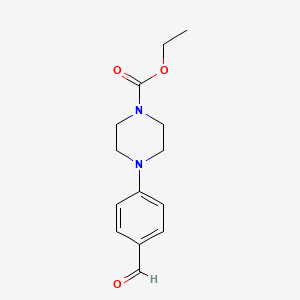
![3,4,6,7,8,9-Hexahydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B3319423.png)
![2,4,5,6,7,8-Hexahydropyrazolo[3,4-d]azepine](/img/structure/B3319425.png)
![2H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine](/img/structure/B3319427.png)


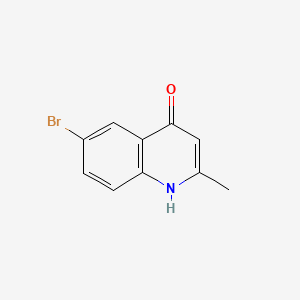

![6-(2-Methoxyphenyl)benzo[d]thiazol-2-amine](/img/structure/B3319459.png)
![(5Z)-5-[(4-Methoxyphenyl)methylene]-2-(4-methylphenyl)-4(5H)-thiazolone](/img/structure/B3319463.png)
